![molecular formula C19H23NOS B12538314 (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-64-2](/img/structure/B12538314.png)
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is a chiral compound that features a morpholine ring substituted with a phenylmethyl group and a sulfanyl group attached to an ethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent such as 2-ethylbenzenethiol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylmethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylmethyl derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive oxygen species or modulating redox-sensitive pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(S)-(2-methylphenyl)sulfanyl-phenylmethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]piperidine
Uniqueness
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the specific positioning of the sulfanyl and phenylmethyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
668470-64-2 |
|---|---|
Fórmula molecular |
C19H23NOS |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H23NOS/c1-2-15-8-6-7-11-18(15)22-19(16-9-4-3-5-10-16)17-14-20-12-13-21-17/h3-11,17,19-20H,2,12-14H2,1H3/t17-,19-/m0/s1 |
Clave InChI |
FQPOMYWVOPCCHO-HKUYNNGSSA-N |
SMILES isomérico |
CCC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


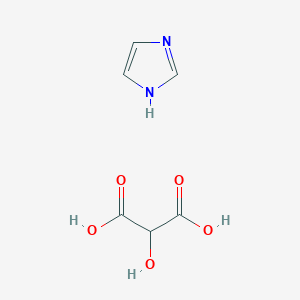
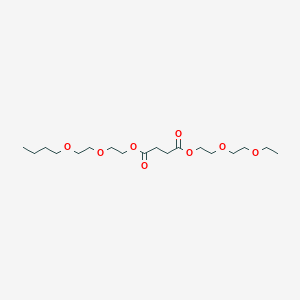
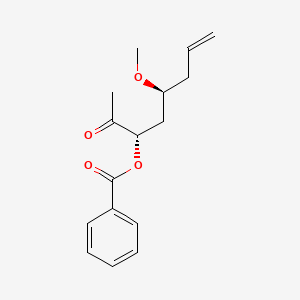
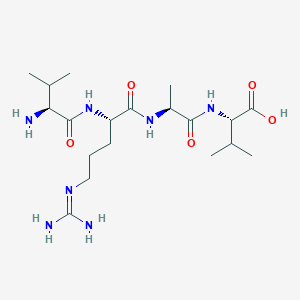
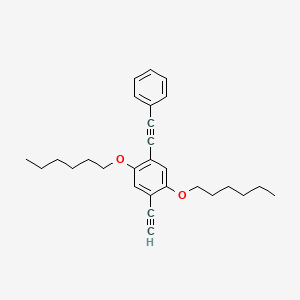
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
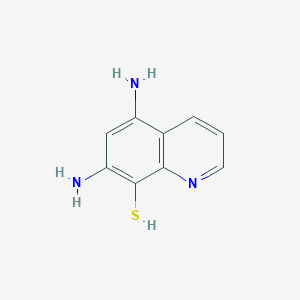
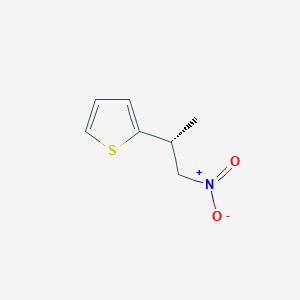
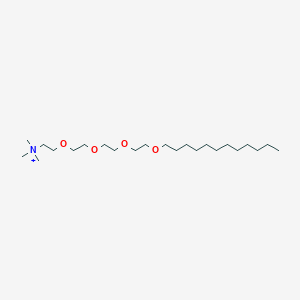
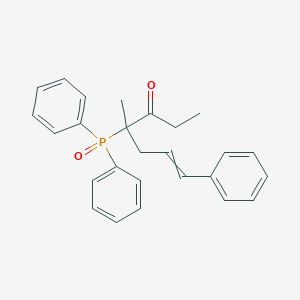
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
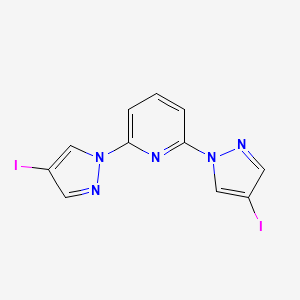
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
